3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

Catalog No.
S683674
CAS No.
3193-51-9
M.F
C5H12ClNO2S
M. Wt
185.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hyd...

CAS Number

3193-51-9

Product Name

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride

IUPAC Name

(1,1-dioxothiolan-3-yl)methanamine;hydrochloride

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

InChI

InChI=1S/C5H11NO2S.ClH/c6-3-5-1-2-9(7,8)4-5;/h5H,1-4,6H2;1H

InChI Key

LAPURRGGAAHWRW-UHFFFAOYSA-N

SMILES

C1CS(=O)(=O)CC1CN.Cl

Canonical SMILES

C1CS(=O)(=O)CC1CN.Cl

Potential as a Building Block in Medicinal Chemistry:

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride (AMTH) possesses a unique structural motif combining a cyclic thiophene ring, an amine group, and a sulfone moiety. This combination makes it a potentially valuable building block for the synthesis of novel bioactive molecules []. Studies have explored its use in the development of new compounds for various therapeutic applications, including:

  • Anticonvulsant drugs: AMTH derivatives have been investigated for their potential anticonvulsant properties. In one study, researchers found that certain AMTH derivatives exhibited anticonvulsant activity in animal models [].
  • Antidepressant drugs: Studies have explored the potential of AMTH derivatives as antidepressants. Some derivatives displayed antidepressant-like effects in animal models, suggesting their potential for further development [].

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride, commonly referred to as AMTH, is an organosulfur compound with the molecular formula C5_5H12_{12}ClNO2_2S and a molecular weight of 185.67 g/mol. Its structure features a cyclic thiophene ring integrated with an amine group and a sulfone moiety, which contributes to its unique chemical properties and potential biological activities . The compound is synthesized in laboratory settings and is of interest for its potential applications in organic synthesis and medicinal chemistry .

. Notably, it can participate in nucleophilic addition reactions and intramolecular cyclization processes, making it a versatile building block in synthetic organic chemistry. For example, the compound can be used to synthesize derivatives that may have enhanced biological activity or specific functional properties .

Research on the biological activity of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride is still emerging. Preliminary studies suggest that its structural features may confer potential therapeutic effects, particularly in the development of new bioactive compounds. Its unique combination of functional groups indicates possible interactions with biological targets, although specific studies detailing its pharmacological effects remain limited .

The synthesis of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride typically involves the following steps:

  • Starting Materials: The synthesis often begins with tetrahydrothiophene 1,1-dioxide as a precursor.
  • Reagents: Formaldehyde and ammonium chloride are commonly used reagents.
  • Reaction Conditions: The reaction is conducted under controlled conditions to facilitate the formation of the desired product through nucleophilic addition and subsequent cyclization .

This synthetic route highlights the compound's accessibility for research and development purposes.

3-(Aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride has several potential applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules with potential therapeutic properties.
  • Medicinal Chemistry: The compound's unique structure makes it a candidate for developing new drugs targeting various biological pathways .
  • Chemical Research: Its reactivity allows for exploration in various

Several compounds share structural or functional similarities with 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
TetrahydrothiopheneCyclic thiophene without amine or sulfoneSimpler structure; less reactivity compared to AMTH
3-AminotetrahydrothiopheneAmino group present but lacks sulfonePotentially less versatile than AMTH
3-Methyl-4-thiazolidinoneContains sulfur; used in medicinal chemistryDifferent functional group arrangement
N-AcetyltetrahydrothiopheneAcetylated version; affects reactivityMay have different biological properties

The uniqueness of 3-(aminomethyl)tetrahydrothiophene 1,1-dioxide hydrochloride lies in its combination of an amine group with a cyclic thiophene structure and a sulfone moiety, which enhances its potential for diverse

Dates

Modify: 2023-08-15

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